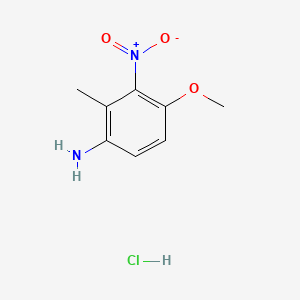
4-Methoxy-2-methyl-3-nitroanilinehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-3-nitroanilinehydrochloride is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to an aniline ring, with the hydrochloride salt form enhancing its solubility in water. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-3-nitroanilinehydrochloride typically involves the nitration of 4-methoxy-2-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to achieve high yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-3-nitroanilinehydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or sulfonating agents under acidic conditions.
Major Products Formed
Reduction: 4-Methoxy-2-methyl-3-aminoanilinehydrochloride.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-methyl-3-nitroanilinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-3-nitroanilinehydrochloride involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall chemical reactivity and influence its interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
2-Methoxy-4-nitroaniline: Similar structure but with different positioning of the methoxy and nitro groups.
4-Methoxy-3-nitroaniline: Similar structure but lacks the methyl group and has a different positioning of the nitro group.
Uniqueness
4-Methoxy-2-methyl-3-nitroanilinehydrochloride is unique due to the specific combination of functional groups (methoxy, methyl, and nitro) on the aniline ring, which imparts distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.
Properties
Molecular Formula |
C8H11ClN2O3 |
|---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
4-methoxy-2-methyl-3-nitroaniline;hydrochloride |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-5-6(9)3-4-7(13-2)8(5)10(11)12;/h3-4H,9H2,1-2H3;1H |
InChI Key |
QVMMGQPBLOJSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















